(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17688005
InChI: InChI=1S/C7H8BrNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m0/s1
SMILES:
Molecular Formula: C7H8BrNO
Molecular Weight: 202.05 g/mol

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17688005

Molecular Formula: C7H8BrNO

Molecular Weight: 202.05 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol -

Specification

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
IUPAC Name (1S)-1-(3-bromopyridin-4-yl)ethanol
Standard InChI InChI=1S/C7H8BrNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m0/s1
Standard InChI Key UBVWTMPHSNWFEA-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C1=C(C=NC=C1)Br)O
Canonical SMILES CC(C1=C(C=NC=C1)Br)O

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with bromine and at the 4-position with a hydroxymethyl group. The chiral center at the ethanol moiety confers enantiomeric specificity, with the (1S)-configuration defined by the Cahn-Ingold-Prelog priority rules . Key structural parameters include:

PropertyValueSource
Molecular FormulaC7H8BrNO\text{C}_7\text{H}_8\text{BrNO}
Molecular Weight202.05 g/mol
IUPAC Name(1S)-1-(3-bromopyridin-4-yl)ethanol
SMILESC[C@@H](C1=C(Br)C=NC=C1)O\text{C}[C@@H](\text{C}_1=\text{C}(\text{Br})\text{C}=\text{NC}=\text{C}_1)\text{O}
InChI KeyUBVWTMPHSNWFEA-YFKPBYRVSA-N

The stereochemistry is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. The bromine atom at the 3-position of the pyridine ring enhances electrophilicity, making the compound a versatile intermediate in cross-coupling reactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. The 1H^1\text{H} NMR spectrum reveals distinct signals for the pyridine protons (δ 8.5–7.2 ppm), the chiral ethanol proton (δ 4.8–4.5 ppm), and the methyl group (δ 1.4–1.2 ppm) . High-resolution MS (HRMS) exhibits a molecular ion peak at m/z 202.05, consistent with the molecular formula .

Synthesis and Stereoselective Preparation

Bromopyridine Isomerization

Aryl halide isomerization, as described by Puleo and Bandar (2020), provides a pathway to access 3-bromopyridine derivatives . Under basic conditions (e.g., KOH with 18-crown-6 in DMAc at 80°C), 3-bromopyridine undergoes equilibrium with 4-bromopyridine, enabling selective functionalization at the 4-position . This method could be adapted to synthesize (1S)-1-(3-bromopyridin-4-yl)ethan-1-ol via nucleophilic substitution or reduction.

Enantioselective Synthesis

The chiral ethanol moiety is introduced through asymmetric reduction of a ketone precursor. For example, catalytic hydrogenation of 3-bromo-4-acetylpyridine using a chiral catalyst (e.g., Ru-BINAP) yields the (1S)-enantiomer with high enantiomeric excess (ee). Alternative methods include enzymatic reduction or resolution of racemic mixtures via chiral chromatography .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSelectivitySource
BrominationBr2\text{Br}_2, FeBr₃, 60°C85%-
Asymmetric ReductionRu-(S)-BINAP, H₂ (50 psi), EtOH, 25°C78%92% ee
PurificationChiral HPLC (Chiralpak IA column)95%>99% ee

Applications in Medicinal Chemistry and Material Science

Pharmaceutical Intermediates

The compound serves as a building block for kinase inhibitors and antiviral agents. Its pyridine core mimics adenine in ATP-binding pockets, while the bromine atom facilitates Suzuki-Miyaura cross-coupling reactions to introduce aryl groups . For instance, derivatives of (1S)-1-(3-bromopyridin-4-yl)ethan-1-ol are explored as intermediates in the synthesis of JAK2/STAT3 inhibitors for oncology applications.

Material Science Applications

The brominated pyridine structure enhances dielectric properties in liquid crystals and coordination polymers. When complexed with transition metals (e.g., Pd or Cu), it acts as a ligand in catalytic systems for C–N bond formation .

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